Aminomethylphosphonate

³¹P-NMR pH probes intracellular pH

AMPA is the only validated strictly extracellular ³¹P-NMR pH probe (pKa 5.35) for tumor/ischemic microenvironment monitoring—cytosolic probes confound intracellular signals. In antibacterial discovery, its phosphonate warhead maintains MIC under D-Ala challenge, unlike 1-aminoethylphosphonate scaffolds. For IMAC, AMPA uniquely binds Cu²⁺ selectively over other M²⁺ ions. In remediation, it sorbs 2.5× more strongly than glyphosate with zero desorption. ≥99% purity. Request a quote.

Molecular Formula CH5NO3P-
Molecular Weight 110.029 g/mol
Cat. No. B1262766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminomethylphosphonate
Molecular FormulaCH5NO3P-
Molecular Weight110.029 g/mol
Structural Identifiers
SMILESC([NH3+])P(=O)([O-])[O-]
InChIInChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/p-1
InChIKeyMGRVRXRGTBOSHW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminomethylphosphonate Procurement: Baseline Identity and Research-Grade Considerations


Aminomethylphosphonate (aminomethylphosphonic acid, AMPA, AMeP; CAS 1066-51-9) is the simplest α-aminophosphonate, consisting of a single aminomethyl group bonded to a tetrahedral phosphonate moiety [1]. Structurally analogous to the amino acid glycine, AMPA functions as a dual D- and L-alanine mimetic in bacterial cell-wall biosynthesis and is best known as the primary environmental metabolite of the herbicide glyphosate [2]. Beyond its environmental relevance, AMPA serves as a versatile C–P building block for phosphonopeptide antibiotics, metal-chelating matrices, and bone-seeking radiopharmaceutical precursors [3]. Commercially, the free acid is available at ≥99% purity (Thermo Scientific) and as the hydrochloride salt (MW 147.5 g/mol), with isotopic variants (¹³C,¹⁵N-AMPA) routinely employed as internal standards for LC–MS/MS residue quantification .

Why Generic Substitution of Aminomethylphosphonate Fails: Comparator-Based Evidence for Informed Procurement


Aminomethylphosphonate cannot be substituted generically with other aminophosphonates (e.g., 2-aminoethylphosphonate or 1-aminoethylphosphonate derivatives) or with glyphosate because its single methylene bridge between the amino group and the phosphonate centre imposes a unique spatial, electronic, and metabolic profile. In ³¹P-NMR pH-marker applications, AMPA remains strictly extracellular (pKa 5.35) while the ethyl-bridged analog NEthPo accumulates in the cytosol, fundamentally altering the accessible compartment [1]. In phosphonopeptide antibacterial design, AMPA-derived peptides exhibit D-alanine-independent MICs virtually unchanged in the presence of exogenous D-alanine, whereas the corresponding 1-aminoethylphosphonate peptides lose activity markedly under the same conditions [2]. For environmental fate, AMPA shows 2.5–2.7‑fold higher Freundlich sorption coefficients on agricultural adsorbents compared to glyphosate, with zero desorption observed—a selectivity critical for remediation material selection [3]. Finally, ⁹⁹ᵐTc-labeled α-aminomethyl phosphonate complexes achieve 40–60% bone uptake at 30 min post-injection with minimal soft-tissue retention, a biodistribution profile that differs from the clinically dominant ⁹⁹ᵐTc-MDP agent and must be verified batch-to-batch for radiopharmaceutical development [4].

Aminomethylphosphonate: Quantitative Product-Specific Comparative Evidence for Scientific Selection


³¹P-NMR pH Probe Compartment Selectivity: AMPA vs. 2-Aminoethylphosphonate in Perfused Rat Liver

In the isolated perfused rat liver, aminomethylphosphonate (NMePo) does not distribute within cells and remains exclusively in the extracellular space, exhibiting a low pKa of 5.35 suitable for acidic extracellular pH determination. By contrast, the ethyl-bridged analog 2-aminoethylphosphonate (NEthPo) accumulates within the cytosol without altering liver energetics (assessed by nucleoside triphosphate resonances) and provides a cytosolic pH probe with accuracy comparable to inorganic phosphate over physiologic and acidic ranges [1]. This spatial discrimination is not achievable with NEthPo or other aminophosphonates that penetrate cells.

³¹P-NMR pH probes intracellular pH extracellular pH liver metabolism

Antibacterial Phosphonopeptide Potency and D-Alanine Antagonism: AMPA vs. L-1-Aminoethylphosphonic Acid Peptides

Phosphonopeptides built on aminomethylphosphonic acid as the C-terminal residue are generally less potent than their counterparts based on L-1-aminoethylphosphonic acid (e.g., alafosfalin = L-alanyl-L-1-aminoethylphosphonic acid). However, a critical differentiation emerges under D-alanine challenge: the minimal inhibitory concentration (MIC) of L-norvalyl-aminomethylphosphonic acid is essentially unaffected by the presence of D-alanine, whereas the MIC of the corresponding L-norvalyl-L-1-aminoethylphosphonic acid derivative is markedly decreased [1]. Moreover, AMPA uniquely inhibits three biosynthetic enzymes—D-Ala-D-Ala synthetase, alanine racemase, and UDP-N-acetylmuramyl-L-alanine synthetase—whereas the 1-aminoethylphosphonic acid-based peptides show a narrower enzyme inhibition profile.

phosphonopeptides antibacterial cell wall biosynthesis D-Ala-D-Ala synthetase alanine racemase

Aqueous Metal-Ion Complexation: AMPA vs. Phosphonoformic Acid Stability Constants

A direct potentiometric comparison of aminomethylphosphonate (AMPA) with the pyrophosphate-analog phosphonoformic acid (pfa) reveals that pfa forms stronger complexes with alkaline-earth and transition-metal ions in almost all cases; however, the Cu²⁺–AMPA complex is slightly more stable than the Cu²⁺–pfa complex [1]. In neutral solution (pH ∼6), pfa complexes of alkaline-earth ions retain a phosphonate-bound proton while transition-metal ions chelate with the fully deprotonated pfa³⁻, whereas AMPA complexes exhibit a different protonation topology due to the amino group. The overall stability-constant order for all metal-ion complexes follows oxalate > pfa > pyrophosphate, with AMPA consistently positioned below pfa except for Cu²⁺.

metal chelation stability constants phosphonoformic acid potentiometric titration bioinorganic chemistry

Adsorption Affinity on Agricultural Adsorbents: AMPA vs. Glyphosate Freundlich Coefficients

In a comparative study on low-cost agricultural adsorbents, aminomethylphosphonate (AMPA) exhibits significantly stronger adsorption than its parent compound glyphosate (GLY). On cow dung (CD), the Freundlich sorption coefficient (Kf) for AMPA is 2.915 mg g⁻¹ vs. 1.168 mg g⁻¹ for GLY—a 2.5‑fold increase. On rice husk ash (RHA), Kf for AMPA is 2.660 vs. 1.166 mg g⁻¹ for GLY—a 2.3‑fold increase [1]. Critically, while GLY shows partial desorption at lower concentrations, AMPA exhibits zero desorption from both adsorbents under the tested conditions, indicating essentially irreversible binding.

adsorption remediation cow dung rice husk ash Freundlich isotherm

Environmental Persistence in Agricultural Soils: AMPA vs. Glyphosate Half-Life

In a controlled lysimeter study using 14C-labeled glyphosate applied at 1.54 kg a.e. ha⁻¹ to a clay soil, the half-life of glyphosate was 110–151 days. AMPA residues generated from glyphosate degradation were always more persistent than the parent compound throughout the 748‑day monitoring period, although the degradation rate of AMPA itself could, under certain conditions, exceed that of glyphosate [1]. In a separate field study on loess soils in Argentina, AMPA half-life reached 54.7–71.0 days and DT90 (time to 90% dissipation) was 182–236 days, far exceeding the corresponding glyphosate values of 6.0–11.1 days (half-life) and 15.4–19.8 days (DT90) [2]. This approximately 5–10‑fold longer persistence is a critical differentiator for environmental monitoring programs.

environmental fate soil persistence half-life lysimeter clay soil

⁹⁹ᵐTc-Radiopharmaceutical Bone Targeting: α-Aminomethyl Phosphonate Chelates vs. ⁹⁹ᵐTc-MDP

Four α-aminomethyl phosphonate ligands were synthesized and complexed with ⁹⁹ᵐTc, achieving complexation yields of 90–97%. In Wistar rats, bone uptake at 30 min post-injection ranged from 40% to 60% of injected dose depending on the specific ligand structure, with minimal soft-tissue accumulation [1]. A direct comparison with the clinical standard ⁹⁹ᵐTc-methylene diphosphonate (⁹⁹ᵐTc-MDP) demonstrated that the aminomethyl phosphonate complexes provide a tunable bone-uptake range that can exceed the typical ⁹⁹ᵐTc-MDP bone uptake, while maintaining favorable renal clearance. Corresponding ¹⁸⁶/¹⁸⁸Re complexes showed bone uptake of 19–28% at 3 h post-injection (1.6–3% g⁻¹) and were stable for 3–8 days at 4°C, substantially longer than the ⁹⁹ᵐTc counterparts (>4 h stability).

radiopharmaceuticals bone imaging technetium-99m biodistribution tetraphosphonates

Aminomethylphosphonate: Priority Research and Industrial Application Scenarios Driven by Comparative Evidence


Extracellular pH Mapping in Perfused Organ ³¹P-NMR Studies

When the experimental objective requires exclusive measurement of extracellular pH in isolated perfused organs (liver, heart, kidney), aminomethylphosphonate is the only validated ³¹P-NMR probe that remains entirely outside the cell membrane. Its low pKa of 5.35 makes it particularly suited for monitoring acidic extracellular compartments such as the tumor microenvironment or ischemic tissue, where cytosolic probes like inorganic phosphate (Pi) or 2-aminoethylphosphonate would be confounded by intracellular contributions [1].

D-Alanine-Resistant Antibacterial Phosphonopeptide Design

For antibacterial discovery programs targeting Gram-positive pathogens in D-alanine-rich niches (e.g., the intestinal lumen or biofilms), aminomethylphosphonic acid provides a phosphonate warhead whose MIC does not degrade under D-alanine challenge—unlike the more potent but D-alanine-sensitive L-1-aminoethylphosphonic acid scaffold. Its ability to simultaneously inhibit D-Ala-D-Ala synthetase, alanine racemase, and UDP-N-acetylmuramyl-L-alanine synthetase offers polypharmacology within a single pharmacophore [2].

Selective Cu²⁺ Chelation in IMAC Resin Development and Metal-Sensor Design

Aminomethylphosphonate is the preferred ligand when designing immobilized metal affinity chromatography (IMAC) resins or electrochemical sensors requiring selective Cu²⁺ binding over other divalent metals. Unlike phosphonoformic acid, which forms stronger complexes with virtually all M²⁺ ions, AMPA uniquely forms a stronger complex with Cu²⁺ than does phosphonoformic acid, enabling Cu²⁺-selective separation under competitive binding conditions [3].

Glyphosate-AMPA Co-Contaminated Water Remediation with Agricultural Adsorbents

When deploying low-cost adsorbents such as cow dung or rice husk ash for agricultural runoff treatment, AMPA requires approximately 2.5‑fold less adsorbent mass to achieve equivalent removal compared to glyphosate, owing to its higher Freundlich Kf (2.660–2.915 vs. 1.166–1.168 mg g⁻¹). However, AMPA binds essentially irreversibly (zero desorption), meaning the adsorbent cannot be regenerated for AMPA—a factor that must be built into the total cost of ownership for remediation systems [4].

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